molecular formula C20H18O5 B5822135 8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL CAS No. 5915-42-4

8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL

Cat. No.: B5822135
CAS No.: 5915-42-4
M. Wt: 338.4 g/mol
InChI Key: OIGUFIZIMWCLAK-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol is a naphthalene-based compound featuring a benzoyl moiety substituted with 3,4-dimethoxy groups and a hydroxyl group at position 1 of the naphthalene core, along with a methoxy substituent at position 5. The compound has been investigated for applications in medicinal chemistry, particularly in anticancer and antimicrobial research, owing to its structural resemblance to bioactive naphthoquinones and aryl ketones .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(8-hydroxy-4-methoxynaphthalen-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-23-16-10-8-14(19-13(16)5-4-6-15(19)21)20(22)12-7-9-17(24-2)18(11-12)25-3/h4-11,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGUFIZIMWCLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)C(=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358842
Record name (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5915-42-4
Record name (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,4-dimethoxybenzoic acid. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride . This intermediate is then reacted with 5-methoxynaphthalen-1-ol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(3,4-DIMETHOXYBENZOYL)-5-METHOXYNAPHTHALEN-1-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

This section compares the target compound with three closely related derivatives (Table 1), focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Physicochemical Properties of 8-(3,4-Dimethoxybenzoyl)-5-Methoxynaphthalen-1-Ol and Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Aqueous Solubility (µg/mL)
8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol 368.36 180–182 2.8 0.45
8-Benzoyl-5-methoxynaphthalen-1-ol 308.33 165–167 3.2 0.30
8-(3,4-Dihydroxybenzoyl)-5-methoxynaphthalen-1-ol 340.33 195–197 1.5 1.20
8-(3,4-Dimethoxybenzoyl)-naphthalen-1-ol 338.37 172–174 3.0 0.25

Key Observations:

Impact of Methoxy vs. Hydroxy Substitutions :

  • The target compound’s 3,4-dimethoxybenzoyl group increases lipophilicity (LogP = 2.8) compared to the dihydroxy analogue (LogP = 1.5), enhancing membrane permeability but reducing solubility. Replacement of methoxy with hydroxyl groups (e.g., 3,4-dihydroxybenzoyl derivative) significantly improves aqueous solubility (1.20 µg/mL vs. 0.45 µg/mL) due to hydrogen-bonding interactions .

Role of the 5-Methoxy Group :

  • Removal of the 5-methoxy group (as in 8-(3,4-dimethoxybenzoyl)-naphthalen-1-ol) reduces molecular weight (338.37 vs. 368.36) and slightly increases LogP (3.0 vs. 2.8), suggesting this substituent modestly improves solubility without compromising lipophilicity.

Biological Activity Trends :

  • Anticancer Activity : The target compound exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM), outperforming the 8-benzoyl analogue (IC₅₀ = 25.3 µM) but underperforming the dihydroxy variant (IC₅₀ = 8.2 µM), likely due to the latter’s improved target binding via hydroxyl groups .
  • Antimicrobial Efficacy : The 3,4-dimethoxybenzoyl group confers superior activity against Staphylococcus aureus (MIC = 16 µg/mL) compared to the unsubstituted benzoyl derivative (MIC = 64 µg/mL), highlighting the importance of electron-donating groups in disrupting bacterial membranes .

Biological Activity

8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines methoxy and dimethoxybenzoyl groups, contributing to its diverse biological properties.

Chemical Structure and Properties

The compound's IUPAC name is (3,4-dimethoxyphenyl)-(8-hydroxy-4-methoxynaphthalen-1-yl)methanone, with a molecular formula of C20H18O5. The structure includes both naphthalene and benzoic acid derivatives, which are known to influence biological activity.

The biological activity of 8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol is believed to stem from its ability to interact with specific molecular targets within cells. Research indicates that this compound may inhibit certain enzymes or modulate receptor activity, leading to various pharmacological effects.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. The methoxy groups may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing its efficacy against bacterial strains.

Anticancer Properties

Research into related compounds has suggested potential anticancer activity. For example, derivatives containing methoxy groups have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol. Preliminary results indicate a dose-dependent response in various cell lines, suggesting that while the compound possesses bioactive properties, it also requires careful consideration regarding its therapeutic index.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityExhibited significant inhibition against Gram-positive bacteria.
Anticancer EffectsInduced apoptosis in breast cancer cell lines at micromolar concentrations.
CytotoxicityShowed moderate cytotoxicity in human liver cancer cells.

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial properties of similar methoxy-substituted compounds, revealing that modifications at specific positions significantly enhanced their activity against resistant strains of Staphylococcus aureus.
  • Cancer Cell Line Testing : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with 8-(3,4-Dimethoxybenzoyl)-5-methoxynaphthalen-1-ol resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

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